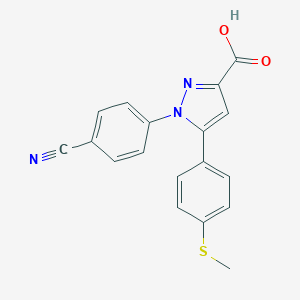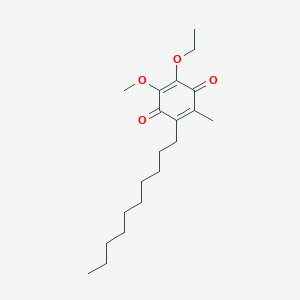
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone, also known as idebenone, is a synthetic analog of coenzyme Q10. It is a lipophilic molecule that is used in various scientific research applications due to its antioxidant properties and its ability to improve mitochondrial function. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders.
Mechanism Of Action
Idebenone acts as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP, the main energy source for cells. By facilitating electron transfer, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone can improve mitochondrial function and increase ATP production. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to scavenge free radicals and protect against oxidative stress, which can damage cells and contribute to various diseases.
Biochemical And Physiological Effects
Idebenone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and in human clinical trials. It has also been shown to improve motor function in animal models of Parkinson's disease and in human clinical trials. In addition, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has been shown to improve cardiac function in patients with heart failure and to improve exercise tolerance in patients with mitochondrial myopathy.
Advantages And Limitations For Lab Experiments
One advantage of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its ability to improve mitochondrial function, which can be useful in studying various diseases that are associated with mitochondrial dysfunction. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone has antioxidant properties, which can help protect cells from oxidative stress. However, one limitation of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone is its lipophilic nature, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several potential future directions for research on 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone. One area of interest is its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia. Additionally, 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone may have potential applications in treating other diseases that are associated with mitochondrial dysfunction, such as heart failure and mitochondrial myopathy. Further research is needed to fully understand the mechanisms of action of 6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone and its potential therapeutic applications.
Synthesis Methods
Idebenone can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with ethyl acetoacetate to form 2-methoxy-5-methyl-1,4-benzoquinone. This compound is then reacted with decyl bromide to form 6-decyl-2-methoxy-5-methyl-1,4-benzoquinone, which is then reacted with ethyl iodide to form 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone.
Scientific Research Applications
Idebenone has been extensively studied for its antioxidant properties and its ability to improve mitochondrial function. It has been shown to protect against oxidative stress and to improve cellular respiration in various cell types. Idebenone has also been studied for its potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
properties
CAS RN |
154187-42-5 |
|---|---|
Product Name |
6-Decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-decyl-5-ethoxy-6-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O4/c1-5-7-8-9-10-11-12-13-14-16-15(3)17(21)20(24-6-2)19(23-4)18(16)22/h5-14H2,1-4H3 |
InChI Key |
XYIIQXBWMZOLPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Other CAS RN |
154187-42-5 |
synonyms |
3-EtO-DMMQ 6-decyl-3-ethoxy-2-methoxy-5-methyl-1,4-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



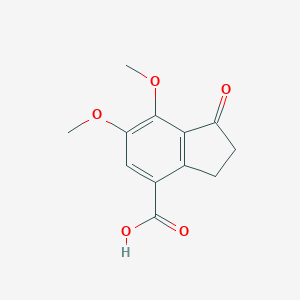
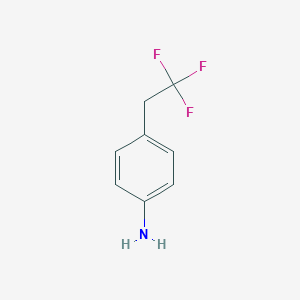
![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
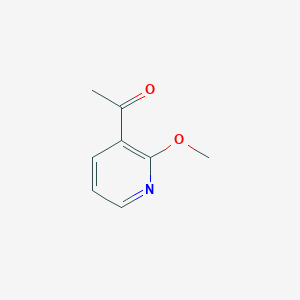
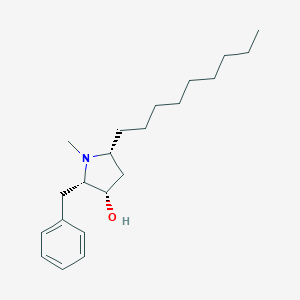
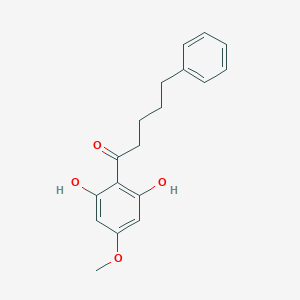
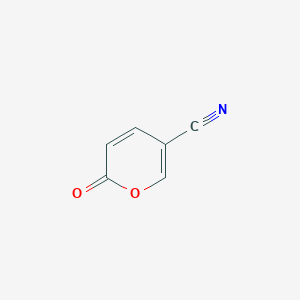
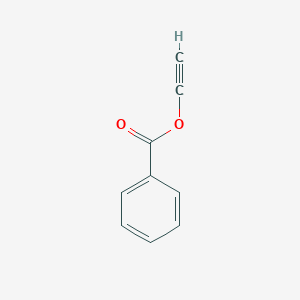
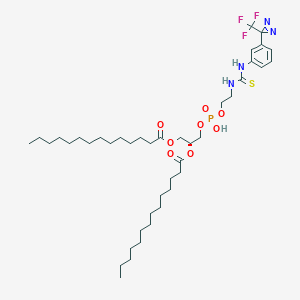
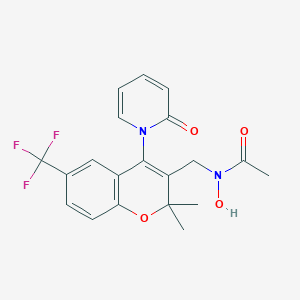
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
